Shellac

Übersicht

Beschreibung

Shellac is a resin secreted by the female lac bug on trees in the forests of India and Thailand . It is mainly composed of aleuritic acid, jalaric acid, shellolic acid, and other natural waxes . It is processed and sold as dry flakes and dissolved in alcohol to make liquid shellac, which is used as a brush-on colorant, food glaze, and wood finish .

Synthesis Analysis

Shellac is scraped from the bark of the trees where the female lac bug, Kerria lacca, secretes it to form a tunnel-like tube as it traverses the branches of the tree . The raw shellac, which contains bark shavings and lac bugs removed during scraping, is placed in canvas tubes and heated over a fire. This causes the shellac to liquefy, and it seeps out of the canvas, leaving the bark and bugs behind .

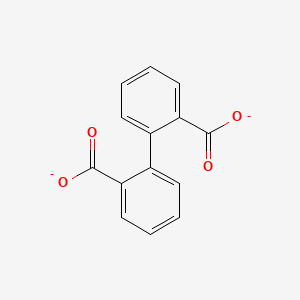

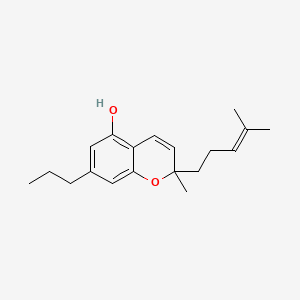

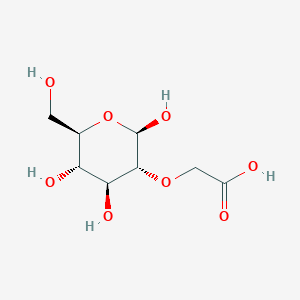

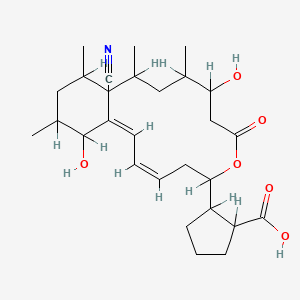

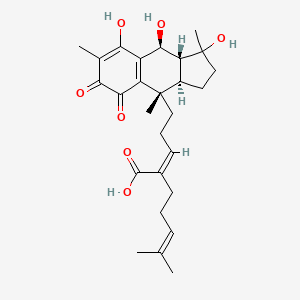

Molecular Structure Analysis

Shellac is composed of low molecular weight polyester macromolecules consisting of inter- and intra-esters of polyhydroxy aliphatic and sesquiterpene acids . The molecular structure of shellac is complex and varies depending on the source of the shellac and the season of collection .

Chemical Reactions Analysis

Upon mild hydrolysis, shellac gives a complex mix of aliphatic and alicyclic hydroxy acids and their polymers . Shellac is easily modified by chemical reactions due to its unique molecular structure .

Physical And Chemical Properties Analysis

Shellac is soluble in ethanol, acetone, and becomes insoluble with age . It is insoluble in water, turpentine, or mineral spirit . The extrudable temperature ranges and rheological properties of different shellac types vary .

Wissenschaftliche Forschungsanwendungen

Food Industry

Biodegradability and Edible Coatings: Shellac is used in the food industry for its biodegradable properties and as an edible coating for fruits and vegetables to extend shelf life . Its pH-responsive nature allows it to maintain the freshness of produce by controlling respiration rates and reducing microbial spoilage .

Pharmaceutical Industry

Controlled Drug Release: In pharmaceuticals, Shellac’s solubility and thermoplasticity make it an excellent material for controlled drug release systems. It can be engineered to protect active ingredients in the stomach’s acidic environment and release them in the intestines .

Dental Materials

Orthodontics and Dental Composites: Shellac’s biocompatibility and ease of modification lend itself to applications in dentistry, particularly in orthodontics for dental baseplates and as a component in dental composites for fillings and restorations .

Coatings and Paints

Varnishes and Polishes: Traditionally used in varnishes and polishes, Shellac provides a durable, high-gloss finish for wood and other materials. Its natural origin and non-toxicity make it a preferred choice for furniture and musical instruments .

Electronics

Green Electronic Components: The adaptability of Shellac has led to its use in green electronic components. Its insulating properties are valuable in the production of eco-friendly, biodegradable electronic devices and sensors .

3D Printing

Biodegradable Filaments: Shellac’s thermoplastic properties have been harnessed in 3D printing to create biodegradable filaments. These filaments are used to print eco-friendly objects that can decompose naturally, reducing environmental impact .

Wirkmechanismus

Target of Action

Shellac, also known as lac resin, is a natural resin secreted by the female lac bug on trees in the forests of India and Thailand . It is primarily used in various industries, especially in the food and pharmaceutical industries . Shellac’s primary targets are surfaces that require coating, such as wood, electrical insulations, and even food products . It acts as a tough natural primer, sanding sealant, tannin-blocker, odor-blocker, stain, and high-gloss varnish .

Mode of Action

Shellac interacts with its targets by forming a protective layer. This layer acts as a barrier against external factors, providing insulation, sealing out moisture, and giving a glossy finish . The formation of this layer is influenced by the concentration of shellac, with higher concentrations leading to the formation of micro- and nanofibers .

Biochemical Pathways

Shellac is composed of low molecular weight polyester macromolecules consisting of inter- and intra-esters of polyhydroxy aliphatic and sesquiterpene acids . Upon mild hydrolysis, shellac gives a complex mix of aliphatic and alicyclic hydroxy acids and their polymers . The exact composition varies depending on the source of the shellac and the season of collection .

Pharmacokinetics (ADME Properties)

It’s worth noting that shellac is biocompatible and non-toxic , suggesting it could be safely used in various applications without adverse effects.

Result of Action

The application of shellac results in a protective, glossy, and durable coating. It provides excellent insulation and seals out moisture . In the food industry, it is used as a glaze, enhancing the appearance of products . In the pharmaceutical industry, it is used in the formulation of certain medications .

Action Environment

The action of shellac can be influenced by environmental factors. For instance, shellac becomes stiff over time , which can limit its use in certain applications. Modifications can be made to shellac to extend its usability . Additionally, the formation of shellac fibers increases with the concentration of shellac , suggesting that the environment in which shellac is processed can impact its properties and efficacy.

Safety and Hazards

Shellac is commonly consumed in foods and there isn’t enough reliable information to know if shellac is safe to use in larger amounts as medicine or what the side effects might be . Some people can have an allergy to shellac . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of shellac and avoid contacting with skin and eye .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6.C15H30O5/c1-14(6-16)9-5-15(11(17)4-7(9)12(18)19)8(13(20)21)2-3-10(14)15;16-12-8-4-6-10-14(18)13(17)9-5-2-1-3-7-11-15(19)20/h4,8-11,16-17H,2-3,5-6H2,1H3,(H,18,19)(H,20,21);13-14,16-18H,1-12H2,(H,19,20)/t8-,9-,10?,11-,14+,15?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGIYFNHBLSMPS-ATJNOEHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO.C(CCCC(C(CCCCCO)O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H]2CC3(C1CC[C@H]3C(=O)O)[C@H](C=C2C(=O)O)O)CO.C(CCCC(C(CCCCCO)O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Bleached shellac — off-white, amorphous, granular resin; Wax-free bleached shellac — light yellow, amorphous, granular resin, Yellowish brittle sheets, crushed pieces, or powder; [Merck Index] Reddish brown odorless flakes; [Gesswein MSDS] | |

| Record name | Shellac | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SHELLAC | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Shellac | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water; freely (though very slowly) soluble in alcohol; slightly soluble in acetone | |

| Record name | SHELLAC | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid | |

CAS RN |

9000-59-3 | |

| Record name | Shellac | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Shellac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

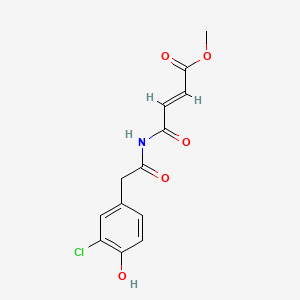

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

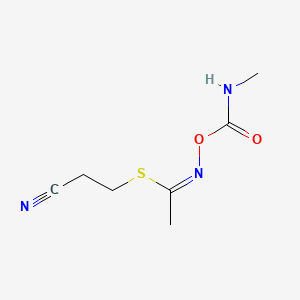

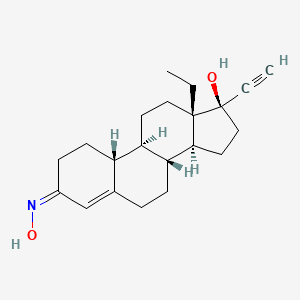

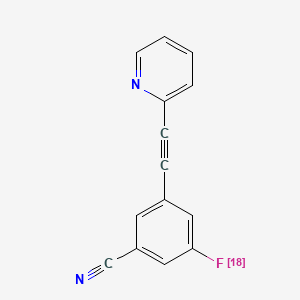

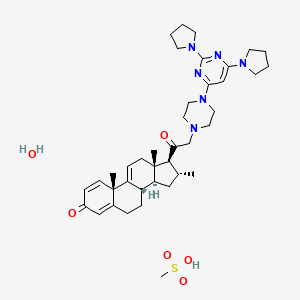

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1234866.png)

![2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide](/img/structure/B1234875.png)

![[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine](/img/structure/B1234880.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5R)-5-[4-(methylaminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B1234884.png)